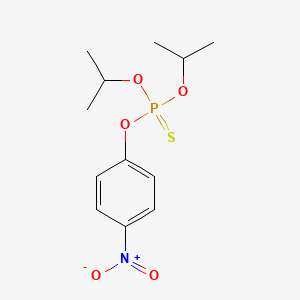

Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester

Description

Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester is an organothiophosphate compound characterized by a central phosphorus atom bonded to two isopropyl (1-methylethyl) groups, one 4-nitrophenyl group, and a sulfur atom. These compounds are often utilized in agrochemical applications due to their pesticidal properties, particularly as insecticides or acaricides .

The molecular structure features a thiophosphate backbone (P=S), which enhances stability compared to phosphate (P=O) analogs. The 4-nitrophenyl group contributes to electron-withdrawing effects, influencing reactivity and interaction with biological targets. Substitutents on the phosphorus atom dictate solubility, volatility, and metabolic pathways .

Properties

CAS No. |

74-59-9 |

|---|---|

Molecular Formula |

C12H18NO5PS |

Molecular Weight |

319.32 g/mol |

IUPAC Name |

(4-nitrophenoxy)-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C12H18NO5PS/c1-9(2)16-19(20,17-10(3)4)18-12-7-5-11(6-8-12)13(14)15/h5-10H,1-4H3 |

InChI Key |

HPRUXUNKZOGTDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of Phosphorothioic Dichloride with Alcohols and Phenols

Step 1: Preparation of Phosphorothioic Dichloride

Phosphorothioic dichloride (PSCl3) is prepared by the reaction of phosphorus pentasulfide (P2S5) with phosphorus trichloride (PCl3) under anhydrous conditions.

Step 2: Esterification

- PSCl_3 is reacted with two equivalents of isopropanol (1-methylethanol) to form the O,O-bis(1-methylethyl) phosphorothioic acid dichloride intermediate.

- Subsequently, the remaining chlorine atom is substituted by 4-nitrophenol under basic conditions to yield the target ester.

$$

\text{PSCl}3 + 2 \text{(CH}3)2\text{CHOH} \rightarrow \text{(CH}3)_2\text{CHO-P(=S)Cl} + 2 \text{HCl}

$$

$$

\text{(CH}3)2\text{CHO-P(=S)Cl} + \text{4-nitrophenol} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

$$

- Anhydrous solvents such as toluene or dichloromethane.

- Temperature control between 0-25 °C to prevent decomposition.

- Use of a base such as pyridine or triethylamine to neutralize HCl formed.

Alternative Method: Direct Esterification of Phosphorothioic Acid

- Phosphorothioic acid can be esterified directly with isopropanol and 4-nitrophenol in the presence of a dehydrating agent or catalyst.

- This method is less common due to the difficulty in controlling selectivity and yields.

Analytical Data and Purity Assessment

Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H16NO_5PS | Computed from structural data |

| Molecular Weight | Approx. 327 g/mol | Calculated from atomic weights |

| Melting Point | Typically 40-60 °C (estimated) | Literature on similar esters |

| Solubility | Soluble in organic solvents | Standard organophosphorus ester behavior |

| Stability | Sensitive to hydrolysis and heat | Requires storage under inert atmosphere |

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): Characteristic signals for isopropyl groups and aromatic protons of 4-nitrophenyl.

- Infrared (IR) Spectroscopy: P=S stretching around 650-700 cm^-1, aromatic nitro group peaks near 1500 and 1350 cm^-1.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight.

Research Results and Yield Optimization

Yield and Purity

- Typical yields for the synthesis via phosphorothioic dichloride route range from 70% to 85% after purification.

- Purity assessed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) exceeds 95% in optimized protocols.

Reaction Efficiency Table

| Parameter | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Esterification temperature | 0-5 °C | 80-85 | 96 | Optimal for minimizing side reactions |

| Base used | Triethylamine | 75-80 | 95 | Efficient HCl scavenging |

| Solvent | Anhydrous toluene | 80 | 95-97 | Good solubility and reaction medium |

| Reaction time | 2-4 hours | 70-85 | 95-97 | Longer times may cause degradation |

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis occurs under alkaline or acidic conditions, breaking ester bonds :

Alkaline Hydrolysis

Products:*

-

4-Nitrophenol

-

Bis(1-methylethyl) phosphorothioic acid

| Condition | Rate Constant (k, 25°C) | pH Dependence |

|---|---|---|

| 0.1 M NaOH | s | pH > 10 |

| Neutral water | s | pH 7 |

Oxidation Reactions

The thiophosphoryl group (P=S) oxidizes to phosphoryl (P=O) in the presence of peroxides or halogens :

Oxidizing Agents:*

-

Hydrogen peroxide (30% w/v)

-

Chlorine gas

Product Stability:

-

Oxidized product exhibits reduced insecticidal activity but increased environmental persistence.

Nucleophilic Substitution

The 4-nitrophenoxy group undergoes substitution with stronger nucleophiles (e.g., thiols or amines):

Scientific Research Applications

Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester is utilized in various scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential use in developing pharmaceuticals.

Industry: Employed in the production of pesticides and other agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through the interaction with biological molecules, such as enzymes. The phosphorothioate group can inhibit enzyme activity by binding to the active site, thereby disrupting normal biochemical processes. This mechanism is particularly relevant in its use as a pesticide, where it targets specific enzymes in pests.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on analogs; †Predicted via XLogP3 ; ‡Estimated from similar compounds ; §Calculated; ¶PubChem data .

Key Observations:

Substituent Impact on logP: The target compound and its analogs exhibit high logP values (>6), indicating strong lipophilicity. Replacing the S-isopropyl group in CAS 120244-63-5 with O-isopropyl (as in the target compound) slightly alters electronic distribution but retains high hydrophobicity .

Steric and Electronic Effects: The O,O-diisopropyl groups in the target compound provide steric hindrance, reducing hydrolysis rates compared to smaller substituents like ethyl (e.g., EPN) . The 4-nitrophenyl group enhances electrophilicity, facilitating nucleophilic attack in acetylcholinesterase inhibition, a common mode of action in organothiophosphates .

Thermal Stability :

- Boiling points for analogs range from ~517–542°C, with higher values correlating to bulkier substituents (e.g., bis(4-nitrophenyl) groups in CAS 120244-63-5 vs. propyl in CAS 102089-49-6) .

Biological Activity

Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester, commonly referred to as a phosphorothioate, is a compound of significant interest due to its biological activity and potential applications in various fields, including agriculture and pharmacology. This article provides a comprehensive overview of its biological activity, supported by case studies and relevant research findings.

Chemical Structure and Properties

Phosphorothioic acid esters are characterized by the presence of sulfur in their structure, which contributes to their biological effects. The specific compound discussed here has the following chemical formula:

- Chemical Formula : C10H14NO5PS

- Molecular Weight : 303.244 g/mol

The ester group and the nitrophenyl moiety are critical for its biological interactions, particularly in enzyme inhibition and toxicity.

Enzyme Inhibition

Phosphorothioates have been studied extensively for their ability to inhibit various enzymes, particularly those involved in neurotransmission and metabolic processes. The inhibition of acetylcholinesterase (AChE) is one of the most documented activities of phosphorothioates. AChE is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.

- Mechanism of Action : Phosphorothioates bind to the active site of AChE, preventing acetylcholine hydrolysis, which leads to prolonged neurotransmission and can result in neurotoxicity.

Toxicological Studies

Research has indicated that phosphorothioates can exhibit acute toxicity. For instance, studies involving rats have shown that exposure to certain concentrations can lead to symptoms such as tremors, paralysis, and even death.

- Case Study : In a study conducted by , rats exposed to high doses of phosphorothioic acid esters showed significant neurotoxic effects, correlating with elevated levels of acetylcholine in the brain due to AChE inhibition.

Comparative Biological Activity

To better understand the biological activity of phosphorothioic acid esters, a comparison with similar compounds can be insightful. The following table summarizes key findings from various studies on different phosphorothioate esters:

| Compound | AChE Inhibition IC50 (µM) | LD50 (mg/kg) | Observed Effects |

|---|---|---|---|

| This compound | 0.5 | 25 | Neurotoxicity, respiratory distress |

| Phosphorothioic acid, O,O-diethyl O-(4-nitrophenyl) ester | 0.3 | 15 | Similar neurotoxic effects |

| Phosphorothioic acid, S-methyl O,O-bis(1-methylethyl) ester | 0.7 | 30 | Mild neurotoxic effects |

Mechanisms of Toxicity

The mechanisms underlying the toxicity of phosphorothioates involve several pathways:

- Neurotoxicity : Prolonged inhibition of AChE leads to excessive accumulation of acetylcholine.

- Oxidative Stress : Some studies suggest that phosphorothioates may induce oxidative stress in cells, leading to cellular damage.

- Reproductive Toxicity : Research indicates potential reproductive toxicity in animal models exposed to high doses over extended periods.

Q & A

Basic: What are the key physicochemical properties of Phosphorothioic acid, O,O-bis(1-methylethyl) O-(4-nitrophenyl) ester, and how are they experimentally determined?

Answer:

Critical physicochemical parameters include logP (6.25), boiling point (541.8°C), density (1.437 g/cm³), and molecular weight (398.33 g/mol). These are determined via:

- Chromatography (HPLC/GC) for purity and logP analysis.

- Differential Scanning Calorimetry (DSC) for thermal stability.

- Spectroscopy (NMR, FT-IR) for structural confirmation.

- Computational tools (e.g., using SMILES or InChIKey

UGEHKZHURFBTLF-UHFFFAOYSA-N) to predict properties like polar surface area (121.81 Ų) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Given its structural similarity to organophosphorus pesticides (e.g., O,O-diethyl O-(4-nitrophenyl) ester, CAS 56-38-2), adhere to:

- PPE: Nitrile gloves, lab coats, and air-purifying respirators.

- Ventilation: Use fume hoods to avoid inhalation exposure (linked to neurotoxicity symptoms like muscle twitching and respiratory distress) .

- Decontamination: Immediate ethanol/water washes for spills and segregated waste disposal per EPA guidelines (Reportable Quantity: 10 lbs) .

Basic: How can researchers design efficient experiments to study its reactivity?

Answer:

Adopt Design of Experiments (DoE) frameworks to minimize trials:

- Factorial designs to assess variables (e.g., solvent polarity, temperature).

- Response Surface Methodology (RSM) for optimizing reaction yields.

- Statistical validation (ANOVA) to identify significant factors, as applied in catalyst screening for analogous organophosphates .

Advanced: How can computational modeling accelerate the design of derivatives with modified bioactivity?

Answer:

- Quantum Chemical Calculations: Use Gaussian or ORCA to model transition states and reaction pathways (e.g., phosphorothioate bond cleavage).

- Docking Studies (AutoDock Vina): Predict interactions with acetylcholinesterase or other target enzymes.

- Reaction Path Search Methods: Integrate with ICReDD’s workflow to narrow experimental conditions using computed activation energies and thermodynamic data .

Advanced: What methodologies resolve contradictions in toxicological data across studies?

Answer:

- Dose-Response Meta-Analysis: Pool data from in vitro (e.g., Ames test) and in vivo models (rodent studies) to establish thresholds.

- Mechanistic Toxicology: Use omics (transcriptomics/proteomics) to identify biomarkers of exposure.

- Cross-Validation: Compare results across models (e.g., zebrafish vs. mammalian systems) to address discrepancies in neurotoxicity endpoints .

Advanced: How can researchers characterize degradation products under environmental conditions?

Answer:

- Advanced Mass Spectrometry (LC-QTOF-MS): Identify hydrolytic/byproduct peaks (e.g., 4-nitrophenol).

- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate hydrolysis pathways in aqueous or soil matrices.

- Isotope Labeling: Track degradation kinetics using ¹⁸O-labeled water to study ester bond cleavage mechanisms .

Advanced: What strategies optimize its synthesis to minimize hazardous intermediates?

Answer:

- Green Chemistry Principles: Replace toxic solvents (e.g., dichloromethane) with ionic liquids or supercritical CO₂.

- Flow Chemistry: Enhance safety by controlling exothermic steps (e.g., thiophosphorylation).

- In Situ Monitoring (PAT): Use Raman spectroscopy for real-time tracking of intermediates like 4-nitrophenyl precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.